B1576739 PsDef1

PsDef1

Cat. No.: B1576739
Attention: For research use only. Not for human or veterinary use.
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Description

PsDef1 is a cationic, cysteine-rich defensin protein isolated from Scots pine ( Pinus sylvestris ). It was the first defensin from a gymnosperm to be structurally and functionally characterized, exhibiting a broad spectrum of biological activities valuable for agricultural and basic life science research. This compound possesses strong antifungal activity against a range of economically significant phytopathogenic fungi, including Fusarium oxysporum , Fusarium solani , Botrytis cinerea , and Candida albicans * . Its mechanism of action is multifaceted; it can interact with specific fungal membrane components and, for some fungi, be internalized to target intracellular processes. Studies indicate its activity can involve the induction of reactive oxygen species (ROS) in fungal cells, leading to cell death . Beyond its antifungal properties, this compound also demonstrates antibacterial activity and can act as a potent inhibitor of insect α-amylase enzymes, disrupting insect digestion and highlighting its potential in plant defense against pests . The protein adopts the conserved cysteine-stabilized αβ (CSαβ) fold common to plant defensins, comprising an α-helix and three antiparallel β-sheets stabilized by four disulfide bonds. This structure confers remarkable stability to high temperatures and extreme pH conditions. The γ-core motif , a hallmark of antimicrobial peptides, is present and is critical for its antifungal function. The three-dimensional solution structure of this compound has been determined by NMR spectroscopy, providing a solid foundation for structure-function relationship studies . This recombinant this compound is supplied as a highly pure and stable protein, ideal for investigations into innate plant immunity, the development of novel bio-fungicides , and the exploration of antimicrobial peptides with applications in plant biotechnology and crop protection .

Properties

bioactivity

Fungi,

sequence

RMCKTPSGKFKGYCVNNTNCKNVCRTEGFPTGSCDFHVAGRKCYCYKPCP

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Psdef1

Primary Structure Characterization

Plant defensins, including PsDef1, are typically small proteins consisting of approximately 45–54 amino acid residues. lnu.edu.uamdpi.com They are characterized by a high cysteine content. lnu.edu.ua

Amino Acid Sequence and Precursor Protein Organization

This compound is synthesized as a precursor protein. nih.gov The full-length coding sequence of this compound is 252 base pairs long and has an open reading frame that encodes a protein of 83 amino acid residues. nih.gov This precursor protein includes an N-terminal signal peptide of 33 amino acids, followed by the mature defensin (B1577277) domain, which consists of 50 amino acids and represents the active form of the protein. nih.govnih.govresearchgate.netnbuv.gov.ua The signal peptide targets the protein to the endoplasmic reticulum for folding and entry into the secretory pathway. mdpi.comnih.govcore.ac.uk The calculated molecular weight of the mature form of this compound is 5601.6 Da. nih.govnih.gov

Conserved Residues and Disulfide Bond Connectivity

A key feature of plant defensins is the presence of a conserved number of cysteine residues. mdpi.comresearchgate.net Most plant defensins, including this compound, contain eight conserved cysteine residues. lnu.edu.uasci-hub.seresearchgate.netnih.gov These cysteine residues are crucial for the structural stability of the peptide as they form disulfide bonds. mdpi.comsci-hub.seacs.org In plant defensins, the eight conserved cysteine residues form four disulfide bridges. mdpi.comsci-hub.senih.gov The typical disulfide bond connectivity pattern in plant defensins is C1-C8, C2-C5, C3-C6, and C4-C7. mdpi.comnih.gov These disulfide bonds play a significant role in the folding mechanism and structural stability of defensins. sci-hub.se Cysteines are the only fully conserved residues in plant defensins. mdpi.com In addition to cysteines, other frequently occurring residues include two glycines and glutamic acid, often along with a charged, typically basic residue (arginine or lysine) at the N-terminus and an aromatic residue (phenylalanine or tryptophan). mdpi.com

Secondary and Tertiary Structure Elucidation

Plant defensins share a common tertiary structure despite variations in their primary amino acid sequences. sci-hub.seresearchgate.net The structure is compact and globular, stabilized by disulfide bonds. mdpi.comnih.gov

Identification of Alpha-Helical and Beta-Strand Elements

The tertiary structure of this compound, as determined by solution NMR, consists of a mixed α/β secondary structure. researchgate.netresearchgate.netexlibrisgroup.com It contains one alpha-helix (H1 or α1) and three antiparallel beta-strands (β1, β2, and β3). mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.govresearchgate.net

Structural Topology and Consensus Folds (e.g., CSαβ Fold)

All plant defensins, including this compound, adopt a common disulfide-supported fold known as the cysteine-stabilized αβ (CSαβ) fold. mdpi.commdpi.comresearchgate.netnih.govexlibrisgroup.comnih.gov This fold is characterized by the arrangement of one alpha-helix and a triple-stranded antiparallel beta-sheet. mdpi.comnih.gov The secondary structure elements in this compound are arranged in the order β1-H1-β2-β3, forming a βαββ structure. mdpi.comsci-hub.seresearchgate.net The four conserved disulfide bonds link these secondary structure elements, assembling them into a compact globular three-dimensional structure. mdpi.com Specifically, the disulfide bond C1-C8 connects the N-terminus to the C-terminus, C2-C5 connects loop L3 to beta-strand β2, and C3-C6 and C4-C7 tether helix H1 to beta-strand β3. mdpi.com

Characterization of Loop Regions (L1, L2, L3)

The secondary structure elements (alpha-helix and beta-strands) in this compound are connected by loop regions, referred to as L1, L2, and L3. mdpi.comsci-hub.seresearchgate.netnih.govresearchgate.netresearchgate.net Loops L1 and L3 are typically the longest loops in plant defensins. mdpi.comresearchgate.netnih.gov These loop regions can exhibit significant conformational dynamics. mdpi.comnih.gov In this compound, significant dynamics have been observed for residues in the N-terminal half of helix H1, at the end of strand β2 leading to loop L3, and at the beginning of strand β3, in addition to loops L1 and L3. mdpi.com The mobility of these loops can differ between defensins, partly due to variations in loop length. mdpi.com Interacting residues, particularly those involved in binding with target molecules, often belong to the mobile loop regions, especially loops L1 and L3. lnu.edu.ua

Here is a summary of the structural elements of mature this compound:

Structural ElementDescription
Length50 amino acids nih.govnih.gov
Molecular Weight5601.6 Da nih.govnih.gov
Cysteine Residues8 conserved cysteines lnu.edu.uasci-hub.seresearchgate.netnih.gov
Disulfide Bonds4 disulfide bridges mdpi.comsci-hub.senih.gov
Alpha-Helix1 (H1 or α1) mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.govresearchgate.net
Beta-Strands3 antiparallel (β1, β2, β3) mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.govresearchgate.net
Topologyβαββ mdpi.comsci-hub.seresearchgate.net
FoldCysteine-stabilized αβ (CSαβ) mdpi.commdpi.comresearchgate.netnih.govexlibrisgroup.comnih.gov
LoopsL1, L2, L3 mdpi.comsci-hub.seresearchgate.netnih.govresearchgate.netresearchgate.net

Definition and Significance of the Gamma-Core Motif

The gamma-core motif (γ-core) is a crucial structural feature conserved among disulfide-containing antimicrobial peptides, including plant defensins. researchgate.netnih.govplos.orgmdpi.com In this compound, this motif comprises the two full-length β-strands, β2 and β3, and the loop L3 that connects them. researchgate.netnih.gov The γ-core motif is typically characterized by a consensus sequence GXC(X₃₋₉)C and contains two antiparallel β-strands with an interposed loop that often has a net cationic charge and participates in disulfide bonds. plos.orgmdpi.com Structure-activity studies have indicated that the γ-core motif houses major determinants for the antifungal and antibacterial activities of plant defensins. researchgate.netresearchgate.netnih.govplos.orgmdpi.comresearchgate.net

Quaternary Structure and Oligomerization States of this compound

While the monomeric structure of plant defensins displays high similarity and is important for biological activity, defensins can also exist in different oligomerization states, such as dimers. mdpi.comresearchgate.net Crystallographic studies of other plant defensins, such as SPE10 and NaD1, have shown that the building block of plant defensin oligomers is a dimer, and these dimers can adopt different conformations. mdpi.comresearchgate.net

NMR diffusion experiments have demonstrated that this compound exists in solution in an equilibrium between monomers and dimers. nih.gov This suggests a dynamic quaternary structure for this compound, where individual monomers can associate to form dimers.

While specific details on the structural basis of this compound dimer formation are not extensively detailed in the provided snippets, studies on other plant defensins like NaD1 have provided insights. For NaD1, structural studies and site-directed mutagenesis identified Lys⁴ as critical for dimer formation, and the disruption of dimerization significantly reduced its antifungal activity. mdpi.comnih.gov Different dimer conformations have been observed in other plant defensins, such as a side-by-side arrangement in SPE10 and an interaction between β1 strands forming an extended beta-sheet in NaD1. mdpi.comresearchgate.net

Conformational Dynamics and Flexibility Analysis

Conformational dynamics and flexibility are important aspects of protein function. Studies on this compound and other plant defensins have utilized spectroscopic and computational techniques to analyze these properties. researchgate.netnih.govlnu.edu.uarcsb.orgrcsb.orgresearchgate.netmdpi.comexlibrisgroup.comresearchgate.net

Research indicates that some plant defensins, including this compound, may sample a large conformational space within their conserved CSαβ fold and can sample alternative folded conformational states. mdpi.comexlibrisgroup.comdntb.gov.ua This suggests that this compound's structure is not entirely rigid but possesses inherent flexibility, allowing it to adopt different conformations under equilibrium conditions. dntb.gov.ua

The dynamics properties of this compound have been assessed through a combination of experimental NMR and computational techniques. researchgate.netnih.govrcsb.orgrcsb.orgresearchgate.netexlibrisgroup.com NMR relaxation data for this compound show significant conformational exchange, with values above the median observed for approximately 28% of all residues. mdpi.com Regions exhibiting significant dynamics include loops L1 and L3, the N-terminal half of helix H1, the end of strand β2 leading to loop L3, and the beginning of strand β3. mdpi.com These dynamic regions are consistent with those observed in other plant defensins. mdpi.comresearchgate.net Computational methods, such as Gaussian network model analysis, have also been used to characterize the internal dynamics of this compound in both monomer and dimer states. nih.gov Molecular dynamics simulations have provided insights into the interaction of this compound with membranes, suggesting it attaches electrostatically without deep penetration, leading to changes in lipid distribution and potential membrane deformation. mdpi.comresearchgate.net

Structural Stability under Environmental Conditions

Plant defensins, including this compound, are known for their notable structural stability across a range of environmental conditions, particularly concerning temperature and pH. core.ac.uk This inherent stability is largely attributed to their compact structure reinforced by multiple disulfide bonds. core.ac.ukkpfu.runih.gov

Experimental data, such as Fourier Transform Infrared (FTIR) spectroscopy, indicates that the structure of this compound is highly resistant to elevated temperatures. While specific quantitative thermal denaturation data for this compound itself were not detailed in the consulted sources, studies on other plant defensins with similar structural characteristics demonstrate remarkable thermal resistance. For instance, some defensins have retained full antifungal activity and structural integrity after exposure to temperatures ranging from 20°C to 80°C, heating up to 90°C for 20 minutes, and even 100°C for 20 minutes. kpfu.ru

Similarly, plant defensins generally exhibit stability across a wide pH spectrum. Studies on structurally related defensins have shown retention of activity and structure within pH ranges such as pH 3 to 12 and pH 4 to 10. kpfu.ru This broad pH tolerance is a common feature contributing to the robustness of this class of peptides in diverse biological environments.

In solution, this compound exists in an equilibrium between its monomeric and dimeric forms, a characteristic that can be influenced by factors such as concentration and potentially environmental conditions. The ability to exist in different oligomeric states while maintaining structural integrity is another aspect of its stability.

Functional Spectrum and Biological Activities of Psdef1

Broad-Spectrum Antimicrobial Properties

PsDef1 exhibits broad-spectrum antimicrobial properties, being effective against both fungi and bacteria. exlibrisgroup.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netbiopolymers.org.ua This activity contributes to the defense mechanisms of Pinus sylvestris against various pathogens. exlibrisgroup.comlnu.edu.uanih.govnih.gov The recombinant form of this compound has demonstrated antimicrobial activity comparable to that of the endogenous defensin (B1577277). nih.govbiopolymers.org.ua

Antifungal Activity Profile

The antifungal activity of this compound is well-documented, with efficacy demonstrated against a panel of phytopathogenic fungi. exlibrisgroup.comigem.orgresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netbiopolymers.org.uaigem.orghelsinki.fi Plant defensins, in general, are known for their primary activity directed against fungal pathogens. exlibrisgroup.commdpi.com

Efficacy Against Specific Fungal Pathogens (e.g., Heterobasidion annosum)

This compound has shown efficacy against specific fungal pathogens, including Heterobasidion annosum, a major root and butt rot pathogen of conifer trees. researchgate.netigem.orghelsinki.finih.gov Antifungal activity has also been demonstrated against Botrytis cinerea, Fusarium oxysporum, and Fusarium solani. igem.orgcpu-bioinfor.org Studies have shown that the expression levels of this compound transcripts increase in Scots pine seedlings in response to infection by Heterobasidion annosum. nih.govhelsinki.finih.govcyberleninka.ru

Fungal PathogenActivity
Heterobasidion annosumActive
Botrytis cinereaActive
Fusarium oxysporumActive
Fusarium solaniActive
Effects on Fungal Mycelial Growth and Spore Viability

This compound induces morphological changes in fungal mycelium, disrupting membrane integrity through interaction with sphingolipid membranes on the fungal cell. igem.org Inhibition of mycelial growth and spore viability are important antifungal mechanisms. frontiersin.orgresearchgate.net While the search results indicate that this compound causes morphological changes to fungal mycelium igem.org, specific detailed data on the extent of inhibition of mycelial growth and spore viability by this compound at different concentrations were not explicitly available within the provided snippets, although general effects on fungal growth are mentioned. nih.govnih.govresearchgate.netbiopolymers.org.ua Studies on other antifungal agents highlight that effects on spore germination and mycelial growth can vary with concentration and fungal species. researchgate.netmicrobiologyjournal.orgmdpi.comnih.gov

Antibacterial Activity Profile

Beyond its antifungal properties, this compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. exlibrisgroup.comresearchgate.netresearchgate.netnih.govmdpi.combiopolymers.org.ua This makes this compound one of the first defensins from gymnosperms reported to have such a broad range of biological activities. exlibrisgroup.comnih.gov

Efficacy Against Gram-Positive Bacteria (e.g., B. pumilus)

This compound is active against Gram-positive bacteria, including Bacillus pumilus. exlibrisgroup.comresearchgate.netmdpi.comnltu.edu.ua Research has reported an IC50 value of 16.2 µM for this compound against B. pumilus. researchgate.net

Bacterial SpeciesGram StainIC50 (µM)
B. pumilusGram-Positive16.2
Efficacy Against Gram-Negative Bacteria (e.g., P. carotovorum, P. fluorescens)

This compound is also effective against Gram-negative bacteria, such as Pectobacterium carotovorum and Pseudomonas fluorescens. exlibrisgroup.comigem.orgresearchgate.netmdpi.comigem.orgresearchgate.net IC50 values for this compound have been reported as 20.4 µM against P. carotovorum and 10.8 µM against P. fluorescens. researchgate.net Pectobacterium carotovorum is a significant plant pathogen causing soft rot in various crops. igem.orgnih.gov

Bacterial SpeciesGram StainIC50 (µM)
P. carotovorumGram-Negative20.4
P. fluorescensGram-Negative10.8

Insecticidal and Enzyme Inhibitory Activities

This compound demonstrates insecticidal properties, primarily through its ability to inhibit key digestive enzymes in various insect pests. This inhibitory activity disrupts the insects' ability to process food, thereby impacting their growth and survival.

Inhibition of Insect Alpha-Amylase Activity

A significant aspect of this compound's biological activity is its potent inhibition of insect alpha-amylases. Alpha-amylases are crucial enzymes for insects that feed on plant tissues rich in starch, as they are responsible for breaking down starch into smaller, usable sugars. By inhibiting these enzymes, this compound interferes with the insect's carbohydrate metabolism. researchgate.netnih.govnih.govthegoodscentscompany.comcore.ac.ukrcsb.org

Research has quantitatively evaluated the inhibitory activity of recombinant this compound against insect alpha-amylase. For instance, studies on Ips acuminatus, a harmful pine bark beetle, have shown that this compound exhibits inhibitory activity against alpha-amylase extracted from the digestive system of both larvae and adults at micromolar concentrations. researchgate.netnih.gov

DefensinTarget Enzyme SourceIC50 (μM)
This compoundIps acuminatus α-amylase4.9 ± 0.6
PsDef2Ips acuminatus α-amylase4.6 ± 0.8
PsDef5.1Ips acuminatus α-amylase2.8 ± 0.5

*IC50 values represent the concentration of the defensin required to achieve 50% inhibition of enzyme activity. researchgate.netnih.gov

The mechanism of inhibition involves the formation of complexes between the defensin and the insect alpha-amylase. These complexes are stabilized by a network of hydrogen bonds, ionic bridges, and nonbonded contacts, which effectively prevent the substrate from accessing the enzyme's catalytic site. researchgate.netnih.gov

Specificity Towards Pest Alpha-Amylases (e.g., Panolis flammea, Ips acuminatus)

This compound exhibits specificity in its inhibitory action towards alpha-amylases from certain insect pests of Pinus sylvestris. Studies have reported that this compound inhibits the activity of alpha-amylase from the pine beauty moth, Panolis flammea, another significant pest of pine trees. core.ac.uknih.gov Furthermore, as detailed above, it effectively inhibits alpha-amylase from Ips acuminatus. researchgate.netnih.gov While other Scots pine defensins, such as PsDef2, may show stronger inhibitory effects on alpha-amylases from other insect species, this compound's activity against P. flammea and I. acuminatus highlights its specific role in the defense against these particular pine pests. core.ac.uknih.gov The specificity of plant alpha-amylase inhibitors is crucial as it allows them to target pest enzymes without negatively affecting the plant's own alpha-amylases or those of non-target organisms. core.ac.uk

Expression Patterns and Inducibility in Pinus sylvestris

The presence and levels of this compound in Pinus sylvestris are regulated through distinct expression patterns, involving both constitutive presence in certain tissues and induction in response to external stimuli.

Constitutive Expression in Plant Tissues

This compound is constitutively expressed in various tissues and organs of Pinus sylvestris. Transcriptional products of this compound have been detected in mature seeds, pollen, current year macrostrobiles, needles, roots, and bark of Scots pine. It is also present in vegetative and generative organs of mature trees, as well as in different parts of seedlings, including roots, hypocotyls, and cotyledons. This widespread constitutive expression across different developmental stages and tissues suggests that this compound provides a baseline level of defense throughout the plant's life cycle.

Induction in Response to Pathogenic Infection and Environmental Stress

Beyond its constitutive expression, the levels of this compound can be significantly increased in response to challenges such as pathogenic infection and environmental stress. The expression level of the this compound gene in the roots of Pinus sylvestris is upregulated following inoculation with the root rot fungus Heterobasidion annosum. This induction is a key part of the plant's active defense response to microbial invasion.

Mechanistic Insights into Psdef1 Biological Action

Interactions with Microbial Membranes

PsDef1's initial interaction with target cells often involves binding to the cell membrane, a process driven by its physicochemical properties. Molecular dynamics simulations indicate that this compound attaches to the membrane surface. nih.govnih.govrcsb.org

This compound interacts electrostatically with the lipid polar heads of model POPC/POPG bilayers. nih.govnih.govrcsb.org Studies involving the pea defensin (B1577277) Psd1, which shares mechanistic similarities with this compound, have demonstrated specific interactions with fungal membrane components. Psd1 shows a marked lipid selectivity towards membranes containing ergosterol (B1671047) or specific glycosphingolipids, exhibiting notably high partition coefficients. Residues Phenylalanine 15 and Threonine 16 located in loop L1 of Psd1 are implicated in the specific interaction with glucosylceramide. nih.gov The interaction with glucosylceramide and/or ergosterol in the fungal membrane has been proposed as a target for Psd1. In contrast, Psd1 does not partition into cholesterol-enriched lipid bilayers characteristic of mammalian cells, highlighting a degree of selectivity.

Binding of this compound to membrane components can lead to membrane permeabilization and disruption. This is considered one of several mechanisms contributing to its antimicrobial action. This compound is thought to induce changes in lipid distribution within the membrane, potentially causing deformation or distortion consistent with the "carpet" model of membrane disruption. nih.govnih.govrcsb.org According to the "carpet" model, peptides bind to negatively charged moieties on the membrane surface, accumulating until a threshold concentration is reached, leading to membrane destabilization and disruption. nih.gov While membrane permeabilization has been described for plant defensins, it may occur at concentrations higher than those required for growth inhibition, suggesting it could be a secondary effect. Membrane permeabilization can result in the dissipation of ionic gradients and membrane potential across the cytoplasmic membrane. Studies on other defensins suggest they can influence ion fluxes, such as increasing potassium efflux and calcium uptake, although Psd1's effect on potassium channels was observed in mammalian cells but not fungal cells.

The positively charged nature of this compound at neutral pH is a key factor driving its initial interaction and adsorption onto negatively charged microbial membranes. nih.gov Electrostatic interactions with anionic phospholipids (B1166683) and other negatively charged components on the microbial cell surface facilitate the binding of cationic antimicrobial peptides like defensins. Molecular dynamics simulations confirm that this compound attaches to the membrane surface by interacting electrostatically with the lipid polar heads. nih.govnih.govrcsb.org

Intracellular Targets and Signalling Pathways

Beyond membrane interaction, this compound and other plant defensins can be internalized by target cells and interact with intracellular components.

Upon binding to the membrane, Psd1 (pea defensin) is internalized by the cell. While the specific internalization mechanism for this compound is not fully elucidated in the provided information, studies on other defensins like MtDef4 suggest that internalization can occur without significant membrane permeabilization and may involve mechanisms such as endocytosis. The interaction with specific membrane lipids, such as glucosylceramide for Psd1, appears essential for both membrane anchoring and internalization.

Following internalization, this compound and related defensins have been shown to interact with various intracellular targets. Psd1 has been found to interact with nuclear proteins, and specifically, Cyclin F has been identified as a main intracellular target for Psd1. This interaction is significant as Cyclin F plays a crucial role in the nuclear translocation of Cyclin B and cell cycle progression. In vivo studies with Psd1 have demonstrated its ability to affect interkinetic nuclear migration, thereby impairing cell cycle progression.

This compound has also been shown to bind phosphotyrosine (pTyr) in pull-down experiments. nih.gov Its high positive charge may contribute to this affinity, suggesting that phosphorylated sites in proteins could serve as potential targets. nih.gov

While direct interaction of this compound with DNA, RNA, or protein synthesis machinery is not explicitly detailed in the provided information, general mechanisms of action for some antimicrobial peptides (AMPs), including other defensins, involve translocation into the cytoplasm to target intracellular processes such as DNA transcription and replication, RNA synthesis, and protein synthesis. Inhibition of protein synthesis, potentially through interaction with mRNA, has been observed for other types of AMPs like thionins.

Furthermore, this compound has been reported to exhibit inhibitory activity against insect α-amylase, which functions as an intracellular target in the insect gut. wikipedia.orgnih.gov

Although the surface topology of Psd1 suggested it might act as a potassium channel inhibitor based on similarities to known channel inhibitors, this activity was observed in mammalian cells but not in fungal cells.

Table 1: Key Interactions and Targets of this compound

Interaction/TargetLocationSpecificsEvidence Source(s)
Electrostatic interaction with lipidsMicrobial MembraneBinds to lipid polar heads (e.g., POPC/POPG bilayers). Positively charged. nih.govnih.govrcsb.org
Binding to Glucosylceramide (GlcCer)Fungal MembraneSpecific interaction via residues in Loop 1 (Psd1). Essential for anchoring and internalization (Psd1). nih.gov
Binding to ErgosterolFungal MembraneMarked selectivity towards membranes containing ergosterol (Psd1). Proposed target.
Membrane Permeabilization/DisruptionMicrobial MembraneInduces changes in lipid distribution; "carpet" model. Can lead to ion leakage. nih.govnih.govrcsb.org
InternalizationTarget CellEnters the cell after membrane binding (Psd1). Can occur without significant permeabilization (MtDef4).
Cyclin FIntracellular/NucleusMain intracellular target (Psd1). Affects cell cycle progression.
Phosphotyrosine (pTyr)IntracellularBinds pTyr in pull-down experiments. Potential target site. nih.gov
Insect α-amylaseIntracellular (Insect Gut)Inhibitory activity. wikipedia.orgnih.gov
Potassium ChannelsMammalian Cell MembraneSuggested inhibitor based on topology (Psd1), but not observed in fungi.

Table 2: Antifungal Activity of this compound against Selected Fungi (IC50 values)

Fungal SpeciesIC50 (µM)Source Organism of this compoundEvidence Source(s)
F. solani UKM F-506390.16Pinus sylvestris
F. oxysporum UKM F-528970.52Pinus sylvestris
B. cinerea UKM F-167530.07Pinus sylvestris

Influence of Oligomerization on Mechanism of Action

The oligomerization state of plant defensins can influence their mechanism of action. Studies on other plant defensins, such as NaD1, have shown that they can form oligomers, specifically 14-mer oligomers mediated by PIP2, which are important for membrane permeabilization and lysis of fungal cells nih.govresearchgate.netmdpi.com. NMR diffusion experiments have shown that this compound exists in solution in an equilibrium between monomers and dimers nih.gov. While the direct link between this compound oligomerization and its specific mechanism of action requires further investigation, the potential for dimerization observed in solution suggests that different oligomerization states might contribute to its diverse biological activities, similar to observations with other plant defensins nih.govnih.gov.

Structure-Function Relationship of this compound Activity

The biological activity of this compound is intimately linked to its three-dimensional structure and the properties of specific amino acid residues and motifs within the protein.

A key structural determinant for the antimicrobial activity of many cysteine-containing antimicrobial peptides, including plant defensins, is the γ-core motif. This motif is defined by a specific sequence pattern (X₁₋₃GXCX₃₋₉C...) and comprises two full-length beta-strands (β2 and β3) and the loop (L3) connecting them mdpi.comfrontiersin.org. Structure-activity studies on various plant defensins indicate that the major determinants of their antifungal and antibacterial activity reside within this γ-core motif mdpi.comfrontiersin.org. The γ-core motif is characterized by a net cationic charge and a periodic arrangement of charged and hydrophobic residues, contributing to its amphipathic nature mdpi.com. These physicochemical features are crucial for the interaction of defensins with negatively charged microbial membranes mdpi.comresearchgate.net. While the γ-core motif is considered important, some studies suggest it may not be sufficient on its own for full antifungal activity, and the entire protein structure contributes to function mdpi.com.

Beyond the γ-core motif, other specific amino acid residues and structural features contribute to this compound activity. This compound, like many plant defensins, is a cationic protein, which facilitates initial electrostatic interactions with negatively charged components of microbial cell walls and membranes mdpi.commdpi.comnih.gov. The conserved CSαβ fold, stabilized by four disulfide bonds, provides structural stability crucial for function mdpi.comresearchgate.netmdpi.com. These disulfide bonds link the secondary structure elements, including loops and beta-strands mdpi.com.

Studies on the interaction of this compound with α-amylase from the bark beetle Ips acuminatus have shown that approximately 40% of the amino acid residues of this compound are involved in interactions with the α-amylase active site researchgate.net. These interacting residues are primarily located in the mobile regions, specifically loops L1 and L3 researchgate.net. The active site of the α-amylase has a strong negative potential, attracting the positively charged defensin researchgate.net. This highlights the importance of charged residues and the flexibility of loop regions for specific target interactions.

This compound also exhibits conformational dynamics, sampling alternative folded states, which may be relevant to its function exlibrisgroup.com. The flexibility of certain regions, such as loop L3 within the γ-core motif, which contains many charged residues, is likely important for its interaction with membranes and potential intracellular targets mdpi.com.

Structural FeatureContribution to ActivityRelevant Sections
CSαβ FoldProvides structural stability essential for function.4.4
Disulfide BondsStabilize the tertiary structure.4.4
Gamma-Core MotifMajor determinant of antifungal and antibacterial activity; involved in membrane interaction.4.4.1
Net Cationic ChargeFacilitates electrostatic interaction with negatively charged microbial membranes/targets.4.4.1, 4.4.2
Charged/Hydrophobic Residue DistributionContributes to amphipathic properties and target interaction.4.4.1, 4.4.2
Loop Regions (L1, L3)Involved in specific interactions with targets like α-amylase.4.4.2
Conformational DynamicsMay play a role in functional properties.4.4.2

Research Methodologies and Experimental Approaches

Structural Analysis Techniques

Several spectroscopic techniques have been employed to analyze the structure of PsDef1, providing insights into its secondary and tertiary conformation and stability. nih.govmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution NMR, Diffusion Experiments)

Solution NMR spectroscopy has been a key technique in determining the three-dimensional structure of this compound. The solution NMR structure of Scots pine defensin (B1577277) this compound shows a canonical cysteine-stabilized αβ (CSαβ) fold, a common structural motif found in plant defensins. exlibrisgroup.comresearchgate.net This fold consists of one α-helix and three antiparallel β-strands arranged in the order β1-H1-β2-β3, connected by loops L1, L2, and L3. researchgate.net this compound has been shown to sample alternative folded conformational states. exlibrisgroup.com

NMR diffusion experiments have been utilized to investigate the oligomeric state of this compound in solution. These experiments indicate that this compound exists in a dynamic equilibrium between monomers and dimers in solution. nih.govmdpi.com

NMR studies on samples with natural isotopic abundance of 13C and 15N have revealed characteristic signs of chemical exchange, evidenced by significant broadening of spectral lines and their dependence on temperature and pH of the solution. core.ac.uk

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy has been used to verify the three-dimensional structure of this compound. nih.gov CD data, along with FTIR data, were used to confirm the structure modeled by comparative modeling. nih.gov CD spectroscopy can provide information about the secondary structure content of proteins. researchgate.netacs.org Studies on this compound using CD spectroscopy have contributed to understanding its structural characteristics. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy has also been employed to characterize the structure of this compound. nih.govmdpi.com FTIR data indicates that the structure of this compound is highly resistant to high temperatures. nih.govmdpi.com Specifically, FTIR spectroscopic data demonstrated that the content of α-helical and beta-sheet secondary structures in this compound was preserved up to 80 °C, and no thermally induced unfolding was detected. mdpi.com Upon cooling from 80 °C back to 25 °C, the FTIR spectrum was similar to the one observed at 25 °C before heating, demonstrating the reversible behavior of this compound. mdpi.com FTIR spectroscopy has been used to analyze the secondary structure elements of proteins, such as β-sheets and α-helices. core.ac.ukmdpi.com

Computational Modeling and Simulation

Computational methods have been integral to understanding the structure, dynamics, and interactions of this compound, complementing experimental spectroscopic data. nih.govexlibrisgroup.comacs.orgnih.govresearchgate.netbenthamscience.com

Comparative Modeling and De Novo Structure Prediction

Comparative modeling has been used to construct the three-dimensional structure of this compound. nih.gov Several programs, including Geno3D, SWISS-MODEL, I-TASSER, Phyre(2), and FUGUE, were utilized for comparative modeling of the this compound structure. nih.gov This modeled structure was then verified using experimental data from CD and FTIR spectroscopy. nih.gov Homology modeling analysis using the structure of Pinus sylvestris defensin (this compound) as a template has also been used to predict the tertiary structure of other defensins, such as PaDef from spruce, revealing a similar βαββ structure. researchgate.netsci-hub.se

For proteins lacking experimental structures, like some Triticum durum defensins, computational approaches such as AlphaFold have been used to generate templates for full protein modeling. mdpi.com While not directly applied to this compound in the provided context, this highlights the role of computational prediction when experimental structures are unavailable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been used to study the dynamics properties of this compound and its interactions, particularly with membranes. exlibrisgroup.comnih.govbenthamscience.comphorteeducacional.com.br Atomistic molecular dynamics simulations have been performed to investigate the behavior of this compound. phorteeducacional.com.br

MD simulations of the interaction of this compound with model POPC/POPG bilayers show that this compound attaches to the membrane surface by interacting electrostatically with lipid polar heads, without deep penetration into the hydrophobic tail zone. researchgate.netresearchgate.netresearchgate.net Positively charged this compound can induce changes in lipid distribution along the membrane, potentially leading to the formation of zones with different electrostatic potentials that could cause membrane deformation or distortion, consistent with the "carpet" model of membrane interaction. researchgate.netresearchgate.net Coarse-grained molecular dynamics simulations have also been used to explain the antibacterial mechanism of peptides interacting with phospholipid membranes. researchgate.net

Computational techniques, including molecular dynamics simulations, have been used in conjunction with experimental NMR to assess the dynamics properties of this compound. exlibrisgroup.comresearchgate.netnih.gov Gaussian network model was also used to characterize the internal dynamics of this compound in both monomer and dimer states. nih.gov

Protein-Ligand Docking Studies (e.g., this compound-Alpha-Amylase Complexes)

Protein-ligand docking studies are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the protein) when bound together to form a stable complex. This method helps to understand the potential binding modes and interactions between a protein and a smaller molecule. In the context of this compound, docking studies have been utilized to investigate its interaction with target enzymes like alpha-amylase.

Studies have employed servers such as ClusPro 2.0 to predict docking models of Scots pine defensins, including this compound, with insect alpha-amylase (AmyIp) from Ips typographus L. lnu.edu.ua. These studies aim to elucidate how this compound interacts with and inhibits the activity of insect alpha-amylases. The quantitative evaluation of the inhibitory activity of recombinant defensins like this compound against alpha-amylase has been performed using methods such as the Bernfeld method. lnu.edu.ua

Docking models of defensins with alpha-amylase suggest that the inhibition of alpha-amylase activity may occur due to the insertion of flexible regions (loops) of the defensin molecule into the enzyme's catalytic active center, thereby preventing substrate binding. researchgate.net Specifically, in complexes of Scots pine defensins with AmyIt, a network of hydrogen bonds, ionic bridges, and nonbonded contacts are formed between the enzyme and the inhibitor. lnu.edu.ua This network of interactions is thought to block the substrate from accessing the catalytic site. lnu.edu.ua

Data from such studies can include IC₅₀ values, which indicate the concentration of the defensin required to inhibit 50% of the enzyme's activity. For this compound, an IC₅₀ value of 4.9 ± 0.6 μM has been reported against insect alpha-amylase. lnu.edu.ua The interfacial contact area between the defensin and the enzyme in the docked complex is another parameter analyzed, as it can correlate with inhibitory activity. lnu.edu.ua

Electrostatic Potential Surface Analysis

Electrostatic potential (ESP) surface analysis is a computational method used to visualize and analyze the charge distribution on the surface of a molecule. libretexts.org It provides insights into the molecule's charged regions, which are crucial for understanding how it might interact with other molecules, such as proteins or cell membranes. libretexts.org The electrostatic potential is typically computed on a molecular surface, often defined as an outer contour of the molecule's electron density. mdpi.com Different colors are used to represent varying electrostatic potential values, with red typically indicating regions of most negative potential and blue indicating regions of most positive potential. uctm.edu

Analyzing the electrostatic potential surface of this compound can help predict how it might interact with charged surfaces, such as the phospholipid membranes of fungal or bacterial cells, or with the active sites of enzymes which often contain charged residues. While specific detailed findings of this compound electrostatic potential surface analysis were not extensively detailed in the provided search results, the general application of this method involves calculating electrostatic potential values across the molecular surface to understand charge distribution and predict interaction sites. libretexts.orgnih.govschrodinger.com

Gaussian Network Model Analysis

The Gaussian Network Model (GNM) is a coarse-grained computational method used to study the large-scale dynamics and flexibility of biological macromolecules, including proteins. wikipedia.orgresearchgate.net In the GNM, the protein structure is represented as a network of nodes (typically representing alpha-carbons of amino acid residues) connected by elastic springs. wikipedia.org This model allows for the analysis of protein dynamics by calculating normal modes, which describe the collective movements of the protein structure. wikipedia.orgbahargroup.org

GNM analysis can provide information about the intrinsic dynamics of a protein structure and identify regions with higher or lower flexibility. researchgate.netbahargroup.org This is particularly relevant for understanding protein function, as dynamic regions are often involved in ligand binding or conformational changes. wikipedia.orgbahargroup.org For this compound, GNM analysis, potentially combined with experimental techniques like NMR, can reveal insights into its conformational dynamics and how these dynamics relate to its biological activities, such as membrane interaction or enzyme inhibition. nih.govresearchgate.net Studies have shown a correlation between protein dynamics and binding events for defensins. researchgate.net

Recombinant Protein Expression and Purification

Producing recombinant this compound is essential for obtaining sufficient quantities of the protein for detailed structural, functional, and biological studies. This process typically involves cloning the gene encoding this compound into an expression vector and introducing it into a suitable host organism for protein synthesis.

Gene Cloning and Heterologous Expression Systems (e.g., E. coli)

Gene cloning involves inserting the DNA sequence encoding the protein of interest into a vector, such as a plasmid, which can then be introduced into a host cell for replication and expression. bio-rad.com Heterologous expression refers to the expression of a gene from one organism in a different host organism. bio-rad.com Escherichia coli (E. coli) is a commonly used host system for the heterologous expression of recombinant proteins due to its rapid growth and high expression levels. ufrj.brnih.gov

For this compound, the cDNA region encoding the mature form of the protein has been cloned into expression vectors, such as pET 42a(+), for expression in E. coli systems like BL21. biopolymers.org.uanih.gov These vectors often include tags, such as a Glutathione (B108866) S-transferase (GST) tag or a 6x His-Tag, fused to the target protein to facilitate purification. biopolymers.org.uanih.govigem.org Optimization of expression conditions, such as inducer concentration (e.g., IPTG) and induction temperature and duration, is crucial for maximizing the production of soluble and functional recombinant protein. biopolymers.org.ualnu.edu.ua

While E. coli is efficient for protein production, overexpression of some proteins, particularly those with disulfide bonds like defensins, can lead to the formation of insoluble inclusion bodies. ufrj.brnih.gov Strategies like using specific E. coli strains (e.g., BL21-CodonPlus (DE3)-RIL) or co-expressing chaperones (e.g., Erv1p) can help improve the solubility and proper folding of recombinant proteins. igem.orglnu.edu.ua

Affinity Purification Strategies

Affinity purification is a powerful technique used to isolate a target protein from a complex mixture based on its specific binding affinity to a ligand immobilized on a solid support. When recombinant proteins are expressed with fusion tags, affinity chromatography becomes a highly effective purification method.

For recombinant this compound expressed with a GST tag, affinity purification can be performed using Glutathione-Sepharose columns, which specifically bind to the GST tag. biopolymers.org.uanih.gov After binding, the target protein can be eluted from the column by competing with free glutathione or by cleaving the tag. Similarly, proteins expressed with a His-Tag can be purified using immobilized metal affinity chromatography (IMAC) resins, such as HisPurNi-NTA resin, which bind to the histidine residues. igem.orglnu.edu.ua Elution is typically achieved using imidazole.

Affinity purification allows for the rapid and efficient isolation of the recombinant protein, often resulting in a high degree of purity. lnu.edu.uaresearchgate.net Following affinity purification, further purification steps, such as size exclusion chromatography or ion exchange chromatography, may be employed to enhance purity and remove any remaining contaminants or uncleaved fusion tags. lnu.edu.uamdpi.com

Refolding and Activity Restoration of Recombinant this compound

When recombinant proteins are expressed as insoluble inclusion bodies in E. coli, they are in a denatured state and lack biological activity. Refolding is the process of restoring the protein's native three-dimensional structure and biological function. This often involves solubilizing the inclusion bodies using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then removing the denaturant under controlled conditions to allow the protein to fold correctly. mdpi.comijbiotech.com

For this compound, which contains disulfide bonds characteristic of defensins, proper formation of these bonds is crucial for its structure and activity. Refolding protocols for cysteine-rich proteins often involve redox buffers containing reduced and oxidized glutathione to facilitate correct disulfide bond formation. researchgate.net Various strategies exist for refolding, including dilution, dialysis, and chromatography-based methods. mdpi.com Additives like L-arginine can be included in refolding buffers to prevent aggregation of the protein during the refolding process and improve refolding yield. ijbiotech.comresearchgate.net

Biological Activity Assays

Biological activity assays are crucial for quantifying the effects of this compound on various target organisms and enzymes. These assays provide insights into the functional roles of this compound in plant defense. elevate.bioalirahealth.com

Microbial Growth Inhibition Assays (Solid and Liquid Media)

Microbial growth inhibition assays are used to determine the ability of this compound to inhibit the growth of fungi and bacteria. These assays can be performed using both solid and liquid media. usp.orgpmda.go.jp

In solid media, methods often involve inoculating agar (B569324) plates with a specific microorganism and then applying the test substance (this compound) to assess the formation of an inhibition zone, where microbial growth is suppressed. pmda.go.jpcellbiol.lviv.ua A clear zone around the application point indicates antimicrobial activity. cellbiol.lviv.ua For quantitative assessment, the size of the inhibition zone can be measured. cellbiol.lviv.ua Growth obtained on solid media inoculated with a small number of microorganisms should not differ significantly from a calculated value for a standardized inoculum. pmda.go.jpnpra.gov.my

In liquid media, the test substance is added to liquid cultures of microorganisms, and the optical density or other measures of microbial growth are monitored over time. pmda.go.jpnpra.gov.my Inhibition is indicated by a reduction in growth compared to control cultures without this compound. pmda.go.jpnpra.gov.my Clearly visible growth in liquid media inoculated with a small number of microorganisms should be comparable to that obtained with a previously tested and approved batch of medium. usp.orgnpra.gov.my These tests are designed to determine if a substance complies with an established specification for microbiological quality. pmda.go.jp

This compound has demonstrated the ability to inhibit the growth of phytopathogenic fungi, Gram-positive and Gram-negative bacteria, and the human pathogen Candida albicans. researchgate.net

Enzyme Activity Inhibition Assays (e.g., Bernfeld Method for α-Amylase)

Enzyme activity inhibition assays are used to evaluate the capacity of this compound to inhibit specific enzymes. The Bernfeld method is a common spectrophotometric assay used to measure α-amylase activity by quantifying the reducing sugars produced from starch hydrolysis. rsc.orgpsu.ac.thscielo.br

In the Bernfeld method, α-amylase hydrolyzes starch, and the resulting reducing sugars (such as maltose) react with 3,5-dinitrosalicylic acid (DNS) reagent under alkaline conditions at high temperatures to produce a colored product that absorbs light at 540 nm. rsc.orgpsu.ac.thscielo.br The intensity of the color is directly proportional to the concentration of reducing sugars, and thus to the enzyme activity. scielo.br

To assess the inhibitory activity of this compound, the enzyme is pre-incubated with this compound before the substrate (starch) is added. psu.ac.th The reaction is then allowed to proceed for a specific time, stopped by adding the DNS reagent, and the absorbance at 540 nm is measured. rsc.orgpsu.ac.th Reduced absorbance in the presence of this compound indicates enzyme inhibition. psu.ac.th The concentration of inhibitor required to inhibit 50% of the enzyme activity is defined as the IC50 value. psu.ac.th

Studies have shown that this compound exhibits inhibitory activity against insect α-amylase, suggesting a role in plant defense against insect pests like the pine bark beetle Ips acuminatus. researchgate.netnih.govresearchgate.netlnu.edu.ua this compound, along with other Scots pine defensins (PsDef2 and PsDef5.1), exhibited inhibitory activity against insect α-amylase at micromolar concentrations. lnu.edu.ua The IC50 values for this compound, PsDef2, and PsDef5.1 against I. acuminatus α-amylase were reported as 4.9±0.6 μM, 4.6±0.8 μM, and 2.8±0.5 μM, respectively. lnu.edu.ua

Here is a table summarizing the α-amylase inhibitory activity of Scots pine defensins:

DefensinIC50 against I. acuminatus α-amylase (μM)
This compound4.9 ± 0.6
PsDef24.6 ± 0.8
PsDef5.12.8 ± 0.5

This data indicates that this compound is an effective inhibitor of insect α-amylase. lnu.edu.ua

Molecular Biology and Genetic Studies

Molecular biology and genetic studies provide a deeper understanding of the gene encoding this compound, its evolutionary history, and how its expression is regulated. emu.edu.trumbc.edukcl.ac.uk

cDNA Cloning and PCR Amplification

cDNA cloning and PCR amplification are fundamental techniques used to isolate and amplify the genetic sequence encoding this compound. thermofisher.com cDNA is synthesized from mRNA, representing the transcribed genes. thermofisher.com

For this compound, a cDNA fragment 252 base pairs long was obtained by PCR amplification from a Pinus sylvestris cDNA library. biopolymers.org.uaresearchgate.netproquest.com This cDNA was then cloned into expression vectors, such as pET 23d(+) or pET 42a(+), for further study and recombinant protein expression. biopolymers.org.uaresearchgate.netresearchgate.net The presence of the cDNA insert in the resulting plasmid is typically confirmed by PCR and restriction analysis. researchgate.netresearchgate.net DNA sequencing is then performed to determine the exact nucleotide sequence of the cloned cDNA. researchgate.net

The this compound cDNA encodes a protein of 83 amino acids, including a 33-amino acid N-terminal signal peptide. biopolymers.org.uaresearchgate.net The mature protein is characterized by conserved residues typical of plant defensins. biopolymers.org.uaresearchgate.net

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are bioinformatics tools used to compare the amino acid or nucleotide sequence of this compound with other known defensins and related proteins. clinilaunchresearch.inamnh.orgh-its.org

Sequence alignment involves arranging sequences to identify regions of similarity, which may indicate functional, structural, or evolutionary relationships. clinilaunchresearch.inamnh.org Conserved residues, such as the cysteine residues characteristic of defensins, are highlighted through alignment. researchgate.net

Phylogenetic analysis utilizes these alignments to infer evolutionary relationships and construct phylogenetic trees, which visually represent the evolutionary history of the protein or gene. clinilaunchresearch.inh-its.orgnih.gov This helps in understanding the evolutionary placement of this compound within the defensin family and its relationship to defensins from other plant species. clinilaunchresearch.innih.gov Bioinformatic analysis of the this compound cDNA sequence has shown notable identity with nucleotide sequences of defensins from the Pinaceae family and Ginkgo biloba. researchgate.net Structural and functional similarity between this compound and defensins of group 1 has been shown. biopolymers.org.ua

Gene Expression Profiling (e.g., in Response to Stress)

Gene expression profiling techniques are used to study the levels of this compound mRNA under different conditions, such as in response to stress. columbia.eduscielo.brnih.gov This helps to understand the regulation of this compound gene expression and its potential role in plant defense responses. scielo.br

Techniques like RT-PCR or RNA sequencing can be used to quantify this compound transcript levels. researchgate.netnih.gov By comparing expression levels in control plants versus plants exposed to various stresses (e.g., pathogen attack, wounding, or treatment with signaling molecules like jasmonate), researchers can determine if this compound expression is induced under these conditions. usp.orgnpra.gov.myrsc.org

Studies on other plant defensins have shown increased transcript accumulation after wounding and jasmonate treatments, suggesting a role in stress responses. rsc.org While specific detailed data on this compound gene expression profiling in response to stress was not extensively found in the provided snippets, the inclusion of this section in the outline suggests that such studies are relevant to understanding this compound. usp.orgcellbiol.lviv.uanpra.gov.my Gene expression profiling can reveal global gene expression patterns in response to different environmental conditions and stresses. scielo.br

Biophysical Characterization

Plant defensins, including this compound, are characterized by a conserved structural motif known as the cysteine-stabilized αβ (CSαβ) fold. nih.govmdpi.commdpi.comnih.gov This fold typically comprises a single α-helix and a triple-stranded antiparallel β-sheet. researchgate.netmdpi.comnih.gov A key feature contributing to the structural integrity and stability of this compound is the presence of four intramolecular disulfide bonds. nih.govmdpi.comnih.govsci-hub.se These disulfide bridges are critical for maintaining the compact three-dimensional structure. mdpi.comnih.gov

Studies on this compound have employed various spectroscopic methods, such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy, along with computational modeling, to characterize its structure and dynamics. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized to determine the solution structure and assess the conformational dynamics of this compound. researchgate.netnih.govresearchgate.net These techniques provide valuable insights into the folded state and behavior of the protein in solution.

NMR diffusion experiments have indicated that this compound exists in an equilibrium between monomeric and dimeric forms in solution. nih.gov The ability of plant defensins to oligomerize, including dimerization, is a recurring observation in biophysical studies of this protein family and can be linked to their mechanism of action, particularly membrane interaction. mdpi.com

Protein Stability and Resistance to Denaturation

The structural stability of this compound is significantly enhanced by its disulfide bonds. nih.govmdpi.comnih.govsci-hub.seresearchgate.net These covalent linkages provide rigidity to the protein fold, contributing to its resistance against various denaturing conditions. mdpi.comnih.gov

Investigations into the thermal stability of this compound have shown that its structure is highly resistant to elevated temperatures. nih.gov FTIR spectroscopic data specifically demonstrated that the content of α-helical and beta-sheet secondary structures in this compound remained preserved even at temperatures up to 80 °C, with no evidence of thermally induced unfolding detected within this range. nih.gov This high thermal stability is a common characteristic among plant defensins and is largely attributed to the stabilizing effect of the disulfide bridges. nih.gov

Denaturation tests using reducing agents like dithiothreitol (B142953) (DTT), which cleaves disulfide bonds, have been used to probe the reliance of defensin stability and activity on these linkages. For related defensins, the loss of disulfide bonds leads to a significant reduction in antimicrobial function, highlighting their importance not only for stability but also for biological activity, which is linked to the stability of structural elements like β-hairpins. researchgate.net

The inherent stability conferred by the disulfide bonds allows this compound to maintain its functional conformation under potentially challenging environmental conditions.

Here is a summary of key biophysical characteristics of this compound:

CharacteristicDescription
Structural Fold Cysteine-stabilized αβ (CSαβ) fold
Secondary Structure One α-helix, three antiparallel β-sheets
Disulfide Bonds Four intramolecular disulfide bonds
Solution State Exists in equilibrium between monomer and dimer
Thermal Stability Highly resistant to high temperatures; secondary structure stable up to 80°C. nih.govnih.gov
Stability Determinants Primarily stabilized by disulfide bonds. nih.govmdpi.comnih.govsci-hub.seresearchgate.net

Mutational Analysis

Mutational analysis is a powerful technique used to investigate the relationship between protein structure and function by altering specific amino acid residues and observing the effects on protein activity and properties. addgene.orgwikipedia.orgnih.govnih.govfrontiersin.orgnih.gov This approach is crucial for identifying residues or regions critical for biological activity, structural stability, or interactions with target molecules. wikipedia.orgnih.govosti.gov

Site-Directed Mutagenesis to Probe Functional Residues

Site-directed mutagenesis allows for the targeted substitution of specific amino acid residues within a protein sequence. addgene.orgwikipedia.orgnih.govfrontiersin.org By replacing a residue with a different amino acid, researchers can assess the contribution of the original residue's side chain to various aspects of protein function, such as catalytic activity, binding affinity, or structural stability. wikipedia.orgnih.gov This technique is particularly valuable for probing the roles of residues located in active sites, binding interfaces, or regions important for maintaining the protein's fold. nih.govfrontiersin.org

While specific detailed studies employing site-directed mutagenesis on this compound to systematically probe functional residues are not extensively detailed in the provided information, the principles and findings from such studies on other plant defensins are highly relevant. Research on related defensins has demonstrated that specific amino acid residues and the intact network of disulfide bonds are essential for their antifungal and other biological activities. mdpi.comresearchgate.net For instance, mutations affecting specific residues in other defensins have led to a loss or reduction of function. researchgate.net Similarly, disrupting the formation of dimers through site-directed mutagenesis in the defensin NaD1 significantly reduced its antifungal activity against F. oxysporum. mdpi.com

Applying site-directed mutagenesis to this compound would involve targeting residues suspected to be involved in its antifungal activity, membrane interaction, or dimerization interface, based on its structure and comparisons with other characterized defensins. By systematically altering these residues (e.g., through alanine (B10760859) scanning mutagenesis, which replaces residues with alanine to assess the importance of the side chain wikipedia.org), researchers can gain a deeper understanding of their specific roles in this compound's function and the underlying structure-activity relationships. Such studies would provide valuable data on which residues are critical for this compound's biological effects and structural integrity.

Future Directions in Psdef1 Research

Advanced Structural and Dynamic Studies

While the solution NMR structure of PsDef1 has been determined, showing a canonical CSαβ fold, advanced studies are needed to fully understand its conformational dynamics and how these dynamics relate to its diverse biological activities. exlibrisgroup.comnih.gov Research indicates that this compound samples alternative folded conformational states. exlibrisgroup.com Further investigation into these dynamic properties using a combination of experimental NMR and computational techniques could provide deeper insights into the structure-dynamics-function relationships of this compound and other defensins from this taxonomic group. exlibrisgroup.comnih.govresearchgate.net Studies using spectroscopic methods and computational modeling have characterized the structure, dynamics, and oligomeric state of this compound, revealing that it exists in solution in equilibrium between monomers and dimers. nih.gov Gaussian network models have been used to characterize the internal dynamics of this compound in both monomer and dimer states. nih.gov FTIR data also suggests that the structure of this compound is highly resistant to high temperatures. nih.gov Future studies could focus on the dynamics of this compound upon interaction with target membranes or proteins to understand the conformational changes that facilitate binding and activity.

Elucidation of Novel Target Interactions

While this compound has demonstrated antifungal, antibacterial, and insect α-amylase inhibitory activities, the specific molecular targets for all these activities are not yet fully elucidated. exlibrisgroup.comnih.govresearchgate.net For some plant defensins, the interaction with specific sphingolipids and phospholipids (B1166683) of the plasma membrane is crucial for antifungal activity. mdpi.com For example, the interaction of Psd1 with fungal membranes is thought to involve conformational selection and interaction with glucosylceramide and/or ergosterol (B1671047). nih.gov Psd1 has also been shown to be internalized by fungal cells and interact with intracellular targets, including Cyclin F. nih.gov Future research should aim to identify the precise binding partners of this compound in different target organisms (fungi, bacteria, and insects) to understand the molecular basis of its broad-spectrum activity. Techniques such as co-immunoprecipitation, pull-down assays, and advanced imaging could be employed to identify novel interaction partners. Understanding these interactions is crucial for deciphering the complete mechanism of action of this compound.

Engineering of this compound for Enhanced Specificity or Potency (Academic Focus)

Academic research can focus on engineering this compound to enhance its specificity towards particular targets or increase its potency against specific pathogens or pests. Based on structural and functional insights, modifications to the amino acid sequence, particularly in the loops and regions involved in target interaction, could be explored. researchgate.netmdpi.com For instance, in other defensins like Psd1, residues in loop L1 and the γ-core motif are involved in membrane interaction and antifungal activity. mdpi.comresearchgate.net Rational design based on structure-activity relationships derived from detailed interaction studies (Section 7.2) could lead to the development of this compound variants with improved properties. Academic studies could utilize techniques like site-directed mutagenesis and peptide synthesis to create modified versions of this compound and evaluate their efficacy and specificity in vitro and in planta. While the engineering of defensins for improved activity is an area of academic research, specific examples of engineered this compound were not found in the search results.

Integration of Multi-Omics Data for Systems-Level Understanding of Plant Defense

Integrating multi-omics data can provide a comprehensive, systems-level understanding of how this compound functions within the complex network of plant defense responses in Pinus sylvestris. frontiersin.orgsemanticscholar.orgunivie.ac.at Genomic, transcriptomic, proteomic, and metabolomic data can be combined to reveal how the expression of this compound is regulated under different stress conditions, what other defense-related genes and proteins are co-expressed or interact with this compound, and how its activity influences the plant's metabolic profile. frontiersin.orgunivie.ac.at Studies have shown that this compound levels increase in Scots pine seedlings during germination and in response to pathogenic infection. mdpi.com Integrating this with other omics data could elucidate the signaling pathways that activate this compound expression and the downstream effects of its activity on the plant's defense arsenal (B13267). This holistic approach can help identify key regulatory nodes and pathways involving this compound, paving the way for more effective strategies to enhance plant resistance. Multi-omics approaches offer a comprehensive perspective on plant responses to environmental stress, enhancing the understanding of stress tolerance mechanisms. frontiersin.org

Q & A

Q. Common Models :

ModelApplicationExample Study from Literature
Insect larvae assaysα-amylase inhibition (e.g., Panolis flammea)This compound inhibits larval α-amylase activity
In vitro enzymatic assaysKinetic analysis of enzyme inhibitionTMA (Tenebrio molitor α-amylase) assays
Methodological Tip : Prioritize models aligning with your research scope. For insect studies, ensure ethical clearance and standardized enzyme activity protocols .

Basic: What methodologies are used to assess this compound’s stability under varying conditions?

Use circular dichroism (CD) spectroscopy to analyze secondary structure stability across pH/temperature gradients. Combine with functional assays (e.g., α-amylase inhibition) to correlate structural integrity with activity. For example, this compound retains activity at pH 4–8 but loses helical content above 60°C .
Advanced Consideration : Incorporate molecular dynamics simulations to predict residue-specific stability .

Advanced: How can conflicting data on this compound’s intracellular targets be resolved?

Contradictions arise from limited structural data on defensin intracellular interactions. For example, this compound may target membranes or internalize to bind intracellular proteins (e.g., α-amylases).
Resolution Strategy :

Subcellular localization : Use confocal microscopy with tagged this compound.

Proteomic profiling : Identify binding partners via co-immunoprecipitation or yeast two-hybrid screens.

Functional knockouts : Compare activity in membrane-permeabilized vs. intact cells .
Reference : Contrast findings with NaD1 and MtDef4 defensins, which exhibit dual targeting .

Advanced: How do electrostatic and steric factors influence this compound’s binding specificity to α-amylases?

This compound’s positive surface charge complements the negative charge of α-amylase catalytic pockets. Steric complementarity is achieved via loop L3 fitting into the enzyme’s active site.
Experimental Design :

  • Surface plasmon resonance (SPR) : Measure binding affinity under varying ionic strengths.
  • Alanine scanning mutagenesis : Test contributions of charged residues (e.g., R41, K42).
  • Competitive assays : Use synthetic peptides mimicking loop L3 to disrupt binding .

Advanced: What statistical frameworks are recommended for analyzing this compound dose-response data?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Account for heteroscedasticity with weighted least squares. For example:

ModelEquationApplication
Four-parameter logisticY=min+maxmin1+(XEC50)HillY = \text{min} + \frac{\text{max} - \text{min}}{1 + (\frac{X}{EC_{50}})^{-Hill}}This compound inhibition kinetics
Validation : Bootstrap resampling to estimate confidence intervals .

Basic: How to formulate a FINER-compliant research question for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example : “Does this compound’s loop L3 mutagenesis alter its inhibitory activity against agricultural pest α-amylases?”
    • Feasible : Testable via site-directed mutagenesis and insect bioassays.
    • Novel : Explores understudied structure-activity relationships.
    • Ethical : Uses approved pest models .

Advanced: What strategies mitigate sampling bias in this compound field studies?

  • Stratified sampling : Collect plant tissues from multiple geographical regions.
  • Blinded analysis : Ensure researchers are unaware of sample origins during data collection.
  • Quality control : Use subsampling protocols (e.g., increment reduction) to ensure representativeness .

Basic: How to validate this compound’s α-amylase inhibition in a novel species?

Purify α-amylase from the target species via affinity chromatography.

Kinetic assays : Compare enzyme activity with/without this compound.

Negative control : Use a defensin lacking α-amylase-binding loops (e.g., RsAFP2).

Statistical analysis : ANOVA with post-hoc tests to confirm significance .

Advanced: What computational tools predict this compound’s interactions with non-canonical targets?

  • Molecular docking : Use AutoDock Vina or HADDOCK for protein-protein interactions.
  • Machine learning : Train classifiers on known defensin-target pairs (e.g., using residue interaction networks).
  • Validation : Cross-check predictions with experimental assays (e.g., SPR, ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.